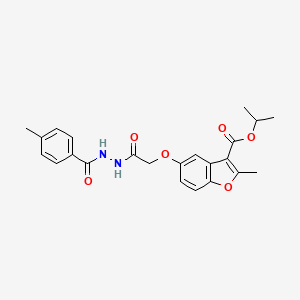

Isopropyl 2-methyl-5-(2-(2-(4-methylbenzoyl)hydrazinyl)-2-oxoethoxy)benzofuran-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

propan-2-yl 2-methyl-5-[2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoethoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-13(2)30-23(28)21-15(4)31-19-10-9-17(11-18(19)21)29-12-20(26)24-25-22(27)16-7-5-14(3)6-8-16/h5-11,13H,12H2,1-4H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMVHVWMWXCBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Isopropyl 2-methyl-5-(2-(2-(4-methylbenzoyl)hydrazinyl)-2-oxoethoxy)benzofuran-3-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The structure includes a hydrazine moiety, which is often associated with anti-inflammatory and anticancer properties. The presence of the isopropyl group and the 4-methylbenzoyl substituent further enhances its pharmacological profile.

Molecular Formula

- Molecular Formula : C₁₈H₁₈N₂O₅

Structural Characteristics

- Benzofuran Ring : Contributes to the compound's aromaticity and potential interactions with biological targets.

- Hydrazine Group : Implicated in various biological activities including anti-tumor and anti-inflammatory effects.

Anticancer Properties

Research indicates that compounds containing hydrazine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Hydrazine Derivatives

A study on hydrazine derivatives demonstrated their ability to inhibit tumor growth in vivo. The mechanism was attributed to the induction of oxidative stress in cancer cells, leading to apoptosis. This suggests that this compound may have similar effects.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, as many benzofuran derivatives are known to modulate inflammatory pathways.

Mechanism

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation. In vitro studies have shown that related compounds can significantly decrease levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

There is evidence suggesting that hydrazine-based compounds possess antimicrobial properties. Research indicates that derivatives similar to this compound exhibit activity against various bacterial strains.

Comparative Analysis

A comparative analysis of related compounds revealed varying degrees of antibacterial efficacy, with some derivatives showing potent activity against resistant strains of bacteria.

| Compound | Antibacterial Activity | Mechanism |

|---|---|---|

| Compound A | Moderate | Cell wall synthesis inhibition |

| Compound B | High | DNA gyrase inhibition |

| Isopropyl 2-methyl... | Potentially high | Unknown; further studies needed |

Toxicity Profile

Despite the promising biological activities, it is crucial to evaluate the toxicity profile of this compound. Preliminary studies suggest low toxicity levels, particularly at therapeutic doses.

Toxicological Studies

In animal models, doses exceeding 500 mg/kg did not result in significant toxic symptoms, indicating a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.